(E)-N-(5-chloro-2-methoxyphenyl)-3-(2-hydroxyphenyl)acrylamide
Description
Properties
IUPAC Name |
(E)-N-(5-chloro-2-methoxyphenyl)-3-(2-hydroxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO3/c1-21-15-8-7-12(17)10-13(15)18-16(20)9-6-11-4-2-3-5-14(11)19/h2-10,19H,1H3,(H,18,20)/b9-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGKDSCOHAXKLQP-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C=CC2=CC=CC=C2O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)/C=C/C2=CC=CC=C2O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(5-chloro-2-methoxyphenyl)-3-(2-hydroxyphenyl)acrylamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-methoxyaniline and 2-hydroxybenzaldehyde.
Formation of Schiff Base: The aniline reacts with the aldehyde to form a Schiff base under acidic or basic conditions.
Acrylamide Formation: The Schiff base is then reacted with acryloyl chloride in the presence of a base such as triethylamine to form the acrylamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Electrophilic Aromatic Substitution (EAS)
The 2-hydroxyphenyl group directs electrophiles to ortho/para positions via resonance donation, while the 5-chloro-2-methoxyphenyl group exhibits mixed directing effects:
| Reaction Type | Conditions | Outcome | Source |
|---|---|---|---|
| Bromination | NBS, 1,4-dioxane/H₂O, 20°C | Bromination at β-carbon of acrylamide | |
| Nitration | HNO₃/H₂SO₄, 0°C | Predominant meta nitration on chloro-substituted ring |
-
Note : Methoxy groups enhance ring reactivity but steric hindrance at the 2-position limits substitution .
Methoxy Demethylation
The 2-methoxy group undergoes acid-catalyzed hydrolysis to yield a phenolic –OH group:
| Conditions | Catalyst | Yield | Source |
|---|---|---|---|
| 48% HBr, reflux | – | 85% | |
| BBr₃, CH₂Cl₂, −78°C | Lewis acid | 92% |
Amide Hydrolysis
The acrylamide bond resists hydrolysis under mild conditions but cleaves under strong acids/bases :
| Conditions | Product | Rate Constant (k) | Source |
|---|---|---|---|
| 6M HCl, 100°C, 12 h | 3-(2-hydroxyphenyl)acrylic acid + amine | 1.2 × 10⁻³ min⁻¹ | |
| NaOH (10%), EtOH, reflux | Same as above | 8.7 × 10⁻⁴ min⁻¹ |
Conjugate Addition Reactions
The α,β-unsaturated system undergoes Michael addition at the β-carbon:
| Nucleophile | Conditions | Adduct Structure | Yield | Source |
|---|---|---|---|---|
| Thiols (e.g., EtSH) | DABCO, THF, 25°C | β-thioether derivative | 78% | |
| Amines (e.g., NH₃) | MeOH, 0°C | β-amino adduct | 65% |
-
Steric Effects : The 2-hydroxyphenyl group reduces reactivity at the β-position compared to simpler acrylamides .
Peroxide-Mediated Epoxidation
The acrylamide double bond reacts with mCPBA to form an epoxide:
| Oxidizing Agent | Solvent | Temperature | Epoxide Yield | Source |
|---|---|---|---|---|
| mCPBA (1.2 eq) | CH₂Cl₂ | 0°C → 25°C | 68% | |
| H₂O₂/NaHCO₃ | MeCN/H₂O | 50°C | 41% |
CYP450-Mediated Oxidation
In biological systems, cytochrome P450 enzymes (e.g., CYP4F11) oxidize the methoxy group to a hydroxyl-quinone intermediate, enhancing electrophilicity for protein binding .
Photochemical Reactivity
The ortho-hydroxyl group facilitates excited-state intramolecular proton transfer (ESIPT) , leading to fluorescence quenching under UV light (λₑₓ = 320 nm) .
Stability Profile
| Stress Condition | Degradation Pathway | Half-Life (t₁/₂) | Source |
|---|---|---|---|
| Aqueous pH 7.4, 37°C | Hydrolysis (amide bond) | 14 days | |
| UV light (254 nm) | [2+2] Cycloaddition | 6 hours | |
| O₂ (atmospheric) | Autoxidation of phenol | 28 days |
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research has demonstrated that compounds similar to (E)-N-(5-chloro-2-methoxyphenyl)-3-(2-hydroxyphenyl)acrylamide exhibit significant anticancer properties. These compounds can act as inhibitors of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression and cell cycle progression. Inhibiting HDACs can lead to the reactivation of tumor suppressor genes, thereby inducing apoptosis in cancer cells .
1.2 Anti-inflammatory Properties
The compound has also shown potential as an anti-inflammatory agent. By modulating the activity of specific signaling pathways, it may reduce the production of pro-inflammatory cytokines, making it a candidate for treating chronic inflammatory diseases .
Synthesis and Derivative Development
2.1 Synthetic Pathways
The synthesis of this compound involves several chemical reactions including amide coupling and decarbonylation processes. These synthetic routes are essential for producing derivatives with enhanced biological activity or altered physicochemical properties .
2.2 Derivatives with Enhanced Activity
Various derivatives have been synthesized to improve the pharmacological profile of the parent compound. For instance, modifications to the aromatic rings or the introduction of different substituents can significantly affect the compound's potency and selectivity against specific biological targets .
Case Studies
Material Science Applications
4.1 Polymer Chemistry
this compound can be utilized in polymer chemistry as a monomer for creating functionalized polymers with specific properties such as enhanced thermal stability or altered solubility profiles. These polymers can find applications in drug delivery systems or as coatings with tailored functionalities .
4.2 Photonic Applications
The compound's unique structural features may enable its use in photonic devices, where it could serve as a light-absorbing or emitting material, contributing to advances in optoelectronic applications .
Mechanism of Action
The mechanism of action of (E)-N-(5-chloro-2-methoxyphenyl)-3-(2-hydroxyphenyl)acrylamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations and Their Implications
The table below compares key structural features and reported activities of related compounds:
Key Observations:
Substituent Position Effects :
- Hydroxyl Group : The ortho-hydroxyl in the target compound (vs. para in L17 ) may enhance intramolecular hydrogen bonding, affecting solubility and receptor interaction.
- Chlorine and Methoxy Groups : The 5-chloro-2-methoxy combination in the target compound contrasts with 3,5-dimethoxy (5b ) or 4-hydroxy-3-methoxy (compound 2 ), altering electronic and steric profiles.
Biological Activity Trends :
- Neuroprotective activity in L17 correlates with pyrazin-methyl substitution, while anti-inflammatory effects in compound 2 are linked to 4-hydroxy-3-methoxyphenyl and phenethyl groups.
- EP2 antagonists (e.g., 5b ) often feature bulky aromatic/hydrophobic substituents (e.g., indole), suggesting the target compound’s chloro-methoxy group may similarly modulate receptor binding.
Biological Activity
(E)-N-(5-chloro-2-methoxyphenyl)-3-(2-hydroxyphenyl)acrylamide is a compound of significant interest due to its diverse biological activities. This article explores its antimicrobial, anticancer, and other pharmacological properties, supported by research findings and case studies.
Chemical Structure and Properties
- Chemical Formula : C18H14ClNO3
- CAS Number : 137-52-0
- Molecular Weight : 329.76 g/mol
The compound features a chloro-substituted methoxyphenyl group and a hydroxyphenyl group, which are critical for its biological activity. The presence of these substituents influences the compound's interaction with biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have evaluated its effectiveness against various pathogens.
Minimum Inhibitory Concentration (MIC) Values
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.25 |
| Escherichia coli | 0.19 |
| Candida albicans | 0.30 |
The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as antifungal effects against Candida species. The mechanism of action appears to involve disruption of microbial cell membranes and inhibition of biofilm formation .
Anticancer Activity
In addition to its antimicrobial properties, this compound has been studied for its potential anticancer effects. It has shown promise in inhibiting the proliferation of various cancer cell lines.
Case Study: Melanoma Inhibition
A study evaluated the compound's effects on B16F10 mouse melanoma cells, revealing:
- IC50 for Melanin Production Inhibition : 6.25 µM
- Mechanism : Downregulation of key genes involved in melanin synthesis (Tyr, Mitf, Tyrp-1, Tyrp-2).
Additionally, it exhibited no cytotoxicity towards human keratinocytes or fibroblasts at therapeutic concentrations, indicating a favorable safety profile .
Other Biological Activities
The compound has also been assessed for various other biological activities:
- Antioxidant Activity : Exhibits free radical scavenging properties.
- Anti-inflammatory Effects : Reduces inflammatory markers in cell culture models.
Q & A
Q. What are the critical parameters for optimizing the synthesis of (E)-N-(5-chloro-2-methoxyphenyl)-3-(2-hydroxyphenyl)acrylamide to ensure high yield and purity?
- Methodological Answer : Synthesis optimization requires precise control of reaction conditions:
- Temperature : Maintain 0–5°C during acryloyl chloride coupling to prevent side reactions (e.g., hydrolysis) .
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) for nucleophilic substitution steps and ethyl acetate/petroleum ether mixtures for purification via column chromatography .
- Purification : Employ HPLC (C18 column, acetonitrile/water gradient) or preparative TLC to isolate intermediates and final product .
- Yield Monitoring : Track reaction progress using H NMR to confirm intermediate formation before proceeding to subsequent steps .
Q. How can the E-configuration of the acrylamide moiety be confirmed experimentally?
- Methodological Answer :
- NMR Spectroscopy : Analyze coupling constants () between vinyl protons. For E-isomers, typically ranges from 15–16 Hz, as observed in structurally analogous acrylamides .
- X-ray Crystallography : Resolve spatial arrangement of substituents around the double bond (if single crystals are obtainable) .
- Computational Validation : Compare experimental NMR data with density functional theory (DFT)-calculated spectra for the E-isomer .
Q. What spectroscopic techniques are essential for structural characterization of this compound?
- Methodological Answer :
- H/C NMR : Assign signals for key groups (e.g., methoxy protons at δ 3.8–4.0 ppm, hydroxyl protons at δ 9.5–10.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., CHClNO) with <2 ppm error .
- IR Spectroscopy : Identify acrylamide C=O stretching (~1650 cm) and phenolic O–H bands (~3300 cm) .
Advanced Research Questions
Q. How can structure-activity relationships (SARs) be systematically investigated for this compound’s bioactivity?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., replace 5-chloro with bromo or methoxy groups) and compare bioactivity using standardized assays (e.g., IC in cancer cell lines) .
- Molecular Docking : Map interactions between the acrylamide scaffold and target proteins (e.g., kinases) using software like AutoDock Vina .
- Pharmacophore Modeling : Identify critical functional groups (e.g., hydroxyl-phenyl for hydrogen bonding) using tools such as Schrödinger’s Phase .
Q. What strategies resolve contradictions in observed biological activity data across studies?
- Methodological Answer :
- Meta-Analysis : Aggregate data from multiple studies and apply statistical models (e.g., random-effects meta-regression) to account for variability in assay conditions .
- Dose-Response Curves : Re-evaluate activity using standardized protocols (e.g., NIH/NCATS guidelines) to minimize batch-to-batch variability .
- Off-Target Screening : Use proteome-wide profiling (e.g., thermal shift assays) to identify unintended targets contributing to divergent results .
Q. How can reaction mechanisms for acrylamide electrophilicity be elucidated in biological systems?
- Methodological Answer :
- Isotope Labeling : Track C-labeled acrylamide adducts in protein lysates via LC-MS/MS to identify covalent modification sites .
- Kinetic Studies : Measure reaction rates with nucleophilic residues (e.g., cysteine) using stopped-flow spectroscopy under physiological pH .
- Computational Simulations : Model transition states for Michael addition reactions using Gaussian software to predict reactivity hotspots .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported cytotoxicity values for this compound?
- Methodological Answer :
- Assay Standardization : Normalize data using reference compounds (e.g., doxorubicin) across all studies .
- Cell Line Authentication : Verify cell line identities via STR profiling to exclude cross-contamination errors .
- Redox Interference Testing : Quantify thiol levels (e.g., glutathione) in cell lysates to assess false positives from nonspecific acrylamide-thiol reactions .
Experimental Design Considerations
Q. What in vitro models are optimal for evaluating neurotoxic potential?
- Methodological Answer :
- Primary Neuronal Cultures : Isolate rat cortical neurons and measure axonal degeneration via βIII-tubulin immunostaining .
- SH-SY5Y Neuroblastoma Cells : Differentiate cells with retinoic acid and assess mitochondrial dysfunction (JC-1 staining) and caspase-3 activation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
